![molecular formula C22H21ClN2O2S B2586027 1-{[1,1'-联苯]-4-磺酰基}-4-(3-氯苯基)哌嗪 CAS No. 694497-62-6](/img/structure/B2586027.png)
1-{[1,1'-联苯]-4-磺酰基}-4-(3-氯苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine” is a derivative of 1-(3-chlorophenyl)piperazine . It is known as mCPP and is a phenyl piperazine derivative. It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . It is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
科学研究应用
- 应用: 研究表明,mCPP 可能具有抗抑郁和抗焦虑作用。 它调节血清素信号传导,影响情绪和焦虑相关行为 .
药物化学与药物开发
抗抑郁和抗焦虑作用
精神活性物质研究
安全和危害
The safety data sheet for 1-(3-chlorophenyl)piperazine hydrochloride, a related compound, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
作用机制
Target of Action
The primary target of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine interacts with its target, the 5-HT2C serotonin receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of the 5-HT2C serotonin receptor by 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine, several biochemical pathways are affected. These include the release of neurotransmitters such as dopamine and norepinephrine . The downstream effects of these pathways can lead to changes in mood, appetite, and other physiological processes .
Pharmacokinetics
The pharmacokinetics of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The compound’s half-life ranges from 4 to 14 hours, indicating its presence in the body for a significant period after administration . This impacts its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine’s action include the activation of the 5-HT2C serotonin receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, such as changes in mood and appetite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine. For instance, factors such as pH and temperature can impact the stability of the compound . Additionally, individual factors such as the user’s metabolic rate, age, sex, and overall health status can influence the compound’s efficacy and potential side effects .
生化分析
Biochemical Properties
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine has been found to interact with various enzymes and proteins. It is known to act as a 5-HT 2c serotonin receptor agonist . This interaction suggests that the compound may play a role in modulating serotonin signaling pathways, which are crucial for many physiological processes, including mood regulation and gastrointestinal function .
Cellular Effects
The effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine on cells are diverse. It has been reported to induce hypophagia in food-deprived and freely feeding rats This suggests that the compound may influence cellular metabolism and energy balance
Molecular Mechanism
The molecular mechanism of action of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves binding interactions with biomolecules, such as the 5-HT 2c serotonin receptor . By acting as an agonist for this receptor, the compound can influence serotonin signaling pathways, potentially leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Given its role as a 5-HT 2c serotonin receptor agonist , it is plausible that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may be involved in the metabolic pathways associated with the metabolism of trazodone.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQQRPLMLIXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)
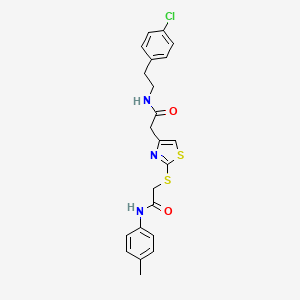
![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)

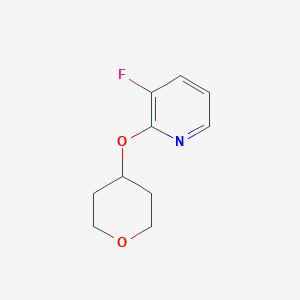
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)
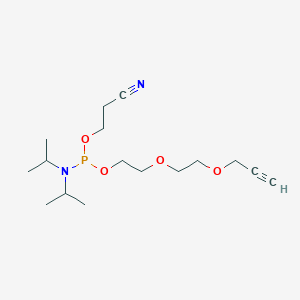
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)
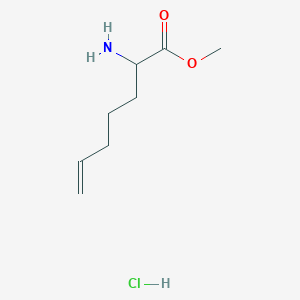
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)
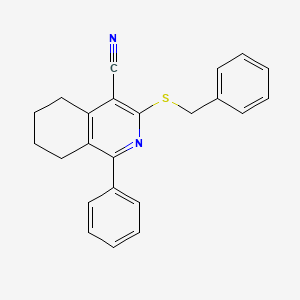
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)
